
2-Ethoxy-6-iodo-3-propyl-4h-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-6-iodo-3-propyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromene family Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring This specific compound is characterized by the presence of ethoxy, iodo, and propyl substituents at positions 2, 6, and 3, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-iodo-3-propyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from resorcinol, the compound can be synthesized through a series of reactions involving halogenation, alkylation, and cyclization.
Halogenation: Resorcinol is first iodinated using iodine and a suitable oxidizing agent to introduce the iodo group at the desired position.
Alkylation: The iodinated intermediate is then subjected to alkylation with ethyl bromide to introduce the ethoxy group.
Cyclization: The final step involves cyclization of the intermediate under acidic or basic conditions to form the chromene ring system.
Industrial Production Methods
Industrial production of 2-ethoxy-6-iodo-3-propyl-4H-chromen-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-6-iodo-3-propyl-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives and other reduced forms.
Coupling Products: New carbon-carbon bonded compounds with extended conjugation.
Scientific Research Applications
2-ethoxy-6-iodo-3-propyl-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: It is used as a probe to study various biological pathways and interactions.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-ethoxy-6-iodo-3-propyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-6-iodo-4H-chromen-4-one: Lacks the propyl group, leading to different biological activities.
2-ethoxy-3-propyl-4H-chromen-4-one: Lacks the iodo group, affecting its reactivity and applications.
6-iodo-3-propyl-4H-chromen-4-one: Lacks the ethoxy group, altering its chemical properties.
Uniqueness
2-ethoxy-6-iodo-3-propyl-4H-chromen-4-one is unique due to the combination of ethoxy, iodo, and propyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical reactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
497934-59-5 |
|---|---|
Molecular Formula |
C14H15IO3 |
Molecular Weight |
358.17 g/mol |
IUPAC Name |
2-ethoxy-6-iodo-3-propylchromen-4-one |
InChI |
InChI=1S/C14H15IO3/c1-3-5-10-13(16)11-8-9(15)6-7-12(11)18-14(10)17-4-2/h6-8H,3-5H2,1-2H3 |
InChI Key |
GKVQZPHJTZNANS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(OC2=C(C1=O)C=C(C=C2)I)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14244105.png)
![1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide](/img/structure/B14244113.png)
![4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol](/img/structure/B14244118.png)

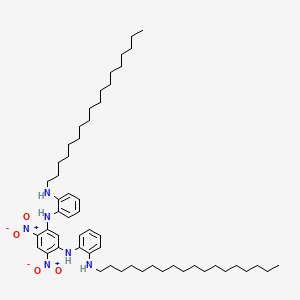
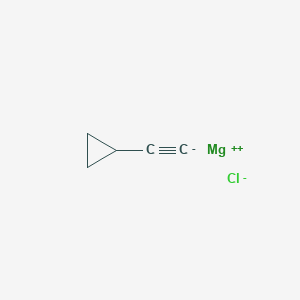
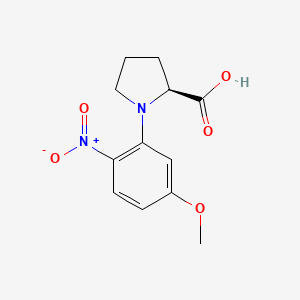
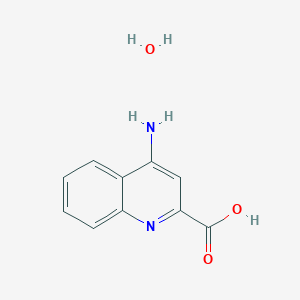
![1,3,4-Thiadiazole, 2-chloro-5-[(phenylmethyl)thio]-](/img/structure/B14244144.png)
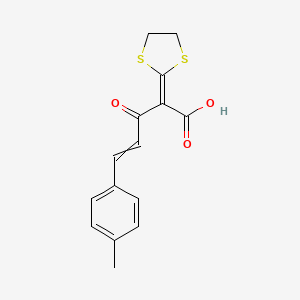
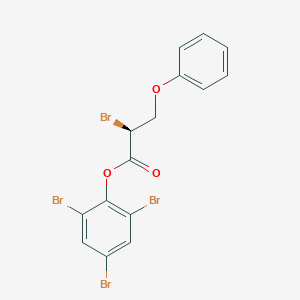
![Benzene, 1-methoxy-4-[(2-propenylthio)methyl]-](/img/structure/B14244157.png)
![N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14244176.png)
![[1,3]Thiazolo[5,4-e][2,1]benzoxazole](/img/structure/B14244177.png)
